molecular formula C10H14N2O B048454 2-Amino-n-isopropylbenzamide CAS No. 30391-89-0

2-Amino-n-isopropylbenzamide

Cat. No. B048454
CAS RN: 30391-89-0
M. Wt: 178.23 g/mol
InChI Key: FWQYJOPJMIEKHZ-UHFFFAOYSA-N
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Description

"2-Amino-n-isopropylbenzamide" belongs to a class of organic compounds known for their amide functional group, attached to an aromatic benzene ring, and substituted with an amino group and an isopropyl group. Compounds like these are of interest in various fields, including pharmaceuticals and materials science, due to their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes including chlorination, oxidation, ammonolysis, and coupling reactions. For example, the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide was achieved with an overall yield of 62% and a purity of 99.6% through optimized chlorination and oxidation processes (Zhang Zho, 2014). These methodologies could be adapted for the synthesis of "2-Amino-n-isopropylbenzamide" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-Amino-n-isopropylbenzamide" often features significant intermolecular and intramolecular hydrogen bonding, contributing to their stability and reactivity. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits orthorhombic crystal system characteristics, with space group Pbca, indicating structured molecular arrangement influenced by hydrogen bonding (G. Sharma et al., 2018).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including transition metal-free intramolecular selective oxidative C(sp3)-N coupling, producing biologically significant structures (A. Verma et al., 2015). The presence of the amino and isopropyl groups could influence the reactivity, making "2-Amino-n-isopropylbenzamide" a candidate for similar reactions.

Physical Properties Analysis

The physical properties of "2-Amino-n-isopropylbenzamide" would be influenced by its molecular structure. Compounds in this category generally have defined melting points, solubility profiles, and crystalline structures that are determined by intermolecular interactions. For instance, spectroscopic and XRD studies on similar aminobenzamides reveal the impact of hydrogen bonds on physical properties and crystallinity (M. Mphahlele et al., 2017).

Chemical Properties Analysis

The chemical behavior of "2-Amino-n-isopropylbenzamide" can be anticipated based on its functional groups. The amino group is a site for nucleophilic addition reactions, while the amide linkage affects the compound's hydrolytic stability and reactivity toward acids and bases. Studies on similar compounds highlight the relevance of the amide and amino groups in directing chemical reactivity and forming complexes with metals or undergoing oxidative reactions (J. Dharmaraja et al., 2013).

Scientific Research Applications

  • General Information :

    • 2-Amino-n-isopropylbenzamide is a chemical transformation product .
    • It has a molecular weight of 178.23 and a molecular formula of C10H14N2O .
    • It’s also known as N-Isopropylanthranilamide and 2-Amino-N-isopropyl-benzamide .
    • It’s a synthetic compound .
    • It’s used in proteomics research .
  • Environmental Fate :

    • This compound is moderately mobile in drainflow .
    • There are significant data missing regarding its environmental fate .
  • Use in Agriculture :

    • It’s a metabolite of bentazone and bentazone-sodium, which are used in agriculture .
    • It’s a minor fraction in soil .
  • Chemical Transformation Product : It’s a chemical transformation product . It’s also known as N-Isopropylanthranilamide and 2-Amino-N-isopropyl-benzamide . It’s a synthetic compound .

  • Proteomics Research : It’s used in proteomics research .

  • Environmental Fate : This compound is moderately mobile in drainflow . There are significant data missing regarding its environmental fate .

  • Agriculture : It’s a metabolite of bentazone and bentazone-sodium, which are used in agriculture . It’s a minor fraction in soil .

  • Chemical Synthesis : It’s used in the synthesis of 2-methylquinazolin-4(3 H)-one and 1-methyl-2-phenylquinazolin-4(1 H)-one .

  • Reference Material : It’s used as a reference material in chemical analysis .

Safety And Hazards

The safety data sheet for 2-Amino-n-isopropylbenzamide suggests that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-amino-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQYJOPJMIEKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041627
Record name 2-Amino-N-(1-methylethyl)benzamide
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-n-isopropylbenzamide

CAS RN

30391-89-0
Record name 2-Amino-N-isopropylbenzamide
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Record name 2-Amino-N-isopropylbenzamide
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Record name N-Isopropylanthranilamide
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Record name Benzamide, 2-amino-N-(1-methylethyl)-
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Record name 2-Amino-N-(1-methylethyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(isopropyl)benzamide
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Record name 2-AMINO-N-ISOPROPYLBENZAMIDE
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Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with isatoic anhydride (5.0 g, 0.030 mol) and 30 mL water. Isopropylamine (4.64 mL, 0.049 mol) was added slowly to the reaction mixture. The product precipitated from the reaction mixture. After 1 h, the reaction mixture was filtered and washed with water to give 4.12 g (71% yield) of a white solid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.64 mL
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
J Ou, X Zhu, L Wang, C Xu, F Liu, L Ren… - Journal of agricultural …, 2012 - ACS Publications
The discovery of new safe and effective pesticides is one of the main means of providing eco-friendly agricultural agents for modern crop protection. To identify new biological molecules …
Number of citations: 30 pubs.acs.org
SM Patel, H Chada, S Biswal, S Sharma… - Synthesis, 2019 - thieme-connect.com
… However, 2-methylquinazolin-4(3H)-one was synthesized from 2-amino-N-isopropylbenzamide by C–C bond cleavage, and N-benzyl-2-(methylamino)benzamide afforded 1-methyl-2-…
Number of citations: 10 www.thieme-connect.com
D Zeng, T Yang, N Tang, J Xiang, SF Yin, N Kambe - Synthesis, 2022 - thieme-connect.com
A simple, mild, green, and efficient method for the synthesis of 2-aminobenzamides is highly desirable. Herein, we report the development of an efficient, one-pot strategy starting from 2-…
Number of citations: 2 www.thieme-connect.com
G Abdel-Maksoud, M Abdel-Hamied… - Archaeological and …, 2021 - Springer
… Moreover, the degradation compounds of acetonitrile and 2-amino-n-isopropylbenzamide in the ancient tissue have been demonstrated with the sample taken from the cranial cavity. …
Number of citations: 8 link.springer.com
JS Kim, JE Kim - Korean Journal of Environmental Agriculture, 2009 - koreascience.kr
… Bentazon의 토양환경 중 동태에 관한 연구로는 호기성 조건에서 미생물에 의해 빠르게 6-hydroxybentazon 또는 8-hydroxybentazon으로전환되고2-amino-N-isopropylbenzamide (AIBA), N-…
Number of citations: 2 koreascience.kr
M Peschka, M Petrovic, TP Knepper… - Analytical and bioanalytical …, 2007 - Springer
… [11], but it was not detected by Nilles and Zabik [10] who observed photodimerization and the formation of 2-amino-N-isopropylbenzamide and N-isopropyl-2-nitrobenzamide. Laganá et …
Number of citations: 36 link.springer.com
IC Cha, KS Lee, DY Chung - 한국토양비료학회지, 2012 - dbpia.co.kr
This review was to elucidate the fate of Bentazon(3-isopropyl- 1H-2,1,3-benzothiadiazin-4(3H)-one-2,2-dioxide) and its metabolites in soil. Bentazon is rapidly degraded to form polar …
Number of citations: 6 www.dbpia.co.kr
T Norgaard, LW de Jonge, P Moldrup, P Olsen… - Water, Air, & Soil …, 2015 - Springer
… aminomethylphosphonic acid (AMPA) and 2-amino-N-isopropylbenzamide (Table 5). … The bentazone degradation product, 2-amino-N-isopropylbenzamide, was not detected in …
Number of citations: 9 link.springer.com
A Hashemi, M Noori, N Dastyafteh… - BMC …, 2023 - bmcchem.biomedcentral.com
… TLC), the resulting white 2-amino-N-isopropylbenzamide was filtered off and used for the next reaction without further purification. 2-amino-N-isopropylbenzamide (compound 3, 1 mmol)…
Number of citations: 1 bmcchem.biomedcentral.com
EW Stoller, LM Wax, LC Haderlie… - Journal of Agricultural …, 1975 - ACS Publications
… In 1973, we analyzed 1500-ml samples of the leachate for bentazon and AIBA (2-amino-N-isopropylbenzamide), a possible metabolite of bentazon. For the analyses, the leachate was …
Number of citations: 10 pubs.acs.org

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